
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a 5-methylthiophene-2-carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxybenzoic acid with 5-methylthiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the 5-methylthiophene-2-carbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxy group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the thiophene moiety.
5-Methylthiophene-2-carboxylic acid: Contains the thiophene moiety but lacks the benzoic acid core.
Uniqueness
2-Hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid is unique due to the combination of the hydroxybenzoic acid core and the 5-methylthiophene-2-carbonyl group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
98204-42-3 |
|---|---|
Fórmula molecular |
C13H10O4S |
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
2-hydroxy-5-(5-methylthiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-7-2-5-11(18-7)12(15)8-3-4-10(14)9(6-8)13(16)17/h2-6,14H,1H3,(H,16,17) |
Clave InChI |
YEHMWMJWMLENBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(=O)C2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
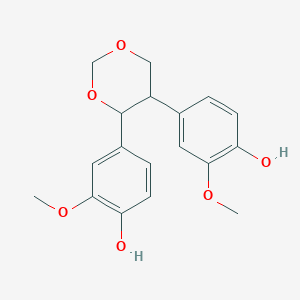

![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
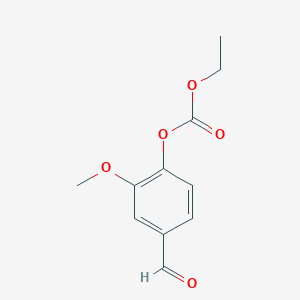
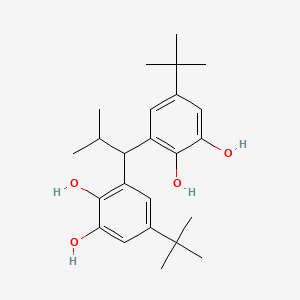
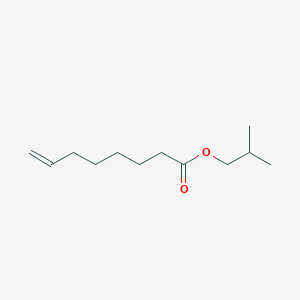
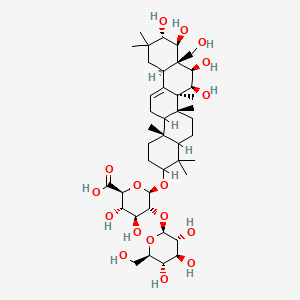
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
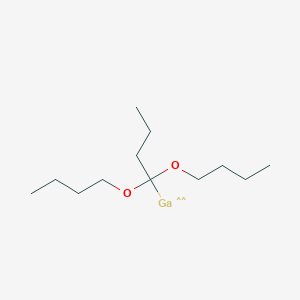

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
